molecular formula C9H10BrF3O B14867954 2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)furan

2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)furan

Cat. No.: B14867954
M. Wt: 271.07 g/mol
InChI Key: XJGQARPMYBCWAL-UHFFFAOYSA-N
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Description

2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)furan is a synthetic organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)furan typically involves multiple steps. One common method is the bromination of a precursor compound, such as 2-(4,4,4-trifluorobutyl)furan, using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, resulting in the formation of the bromomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the trifluorobutyl group .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Azobisisobutyronitrile (AIBN): A radical initiator for bromination.

    Palladium Catalysts: Employed in cross-coupling reactions.

    Sodium Hydride (NaH): Used in deprotonation reactions.

Major Products Formed

    Substituted Furans: Resulting from nucleophilic substitution reactions.

    Oxidized Furans: Formed through oxidation reactions.

    Coupled Products: Generated from cross-coupling reactions with other organic molecules.

Scientific Research Applications

2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)furan has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)furan involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The trifluorobutyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Bromomethyl)-4,4,4-trifluorobutyl)furan is unique due to the presence of both bromomethyl and trifluorobutyl groups on the furan ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

2-[2-(bromomethyl)-4,4,4-trifluorobutyl]furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF3O/c10-6-7(5-9(11,12)13)4-8-2-1-3-14-8/h1-3,7H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGQARPMYBCWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC(CC(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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